

Physical and chemical properties of Ethyl 2-(triphenylphosphoranylidene)propionate

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Compound of Interest

Compound Name: Ethyl 2-(triphenylphosphoranylidene)propionate

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An In-depth Technical Guide to Ethyl 2-(triphenylphosphoranylidene)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent, is a cornerstone in modern organic synthesis, particularly for the stereoselective formation of carbon-carbon double bonds. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application in the Wittig reaction, and relevant safety information. Its utility in the construction of complex molecular architectures makes it an invaluable tool in pharmaceutical research and drug development.

Chemical and Physical Properties

Ethyl 2-(triphenylphosphoranylidene)propionate is a pale yellow to yellow crystalline solid. [1] It is recognized for its stability and reactivity, which facilitate efficient synthetic processes. [2] The compound is air-sensitive and should be stored under an inert atmosphere at 2-8°C. [3][4]

Identification and General Properties

Property	Value	Reference(s)
CAS Number	5717-37-3	[5][6][7]
Molecular Formula	C ₂₃ H ₂₃ O ₂ P	[5][6][8]
Molecular Weight	362.4 g/mol	[5][6][8]
Appearance	Pale yellow to yellow solid/Crystalline Powder	[1][4][5]
Purity	≥ 99% (HPLC)	[1]

Physical Properties

Property	Value	Reference(s)
Melting Point	158-162 °C	[1][3][4]
Boiling Point	497.2 ± 28.0 °C (Predicted)	[3][4][5]
Density	1.14 ± 0.1 g/cm ³ (Predicted)	[3][4][5]
Solubility	Soluble in chloroform (slightly), methanol (slightly), and water. Also soluble in common organic solvents like dichloromethane and tetrahydrofuran (THF).	[2][3][5]

Synthesis of Ethyl 2-(triphenylphosphoranylidene)propionate

The synthesis of **Ethyl 2-(triphenylphosphoranylidene)propionate** is typically achieved through the reaction of triphenylphosphine with ethyl 2-bromopropionate, followed by treatment with a base.[5][6]

Experimental Protocol: Synthesis

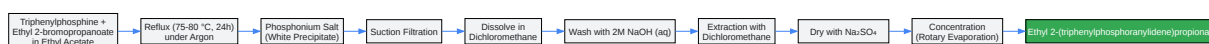
Materials:

- Triphenylphosphine (200.0 mmol)
- Ethyl 2-bromopropanoate (200.0 mmol)
- Ethyl acetate (230 mL)
- Dichloromethane (600 mL)
- 2 M Aqueous sodium hydroxide solution (200 mL)
- Brine
- Anhydrous Na_2SO_4
- 500-mL one-necked, round-bottomed flask
- Reflux condenser
- Magnetic stirrer and stirring bar
- Büchner funnel
- 1-L separatory funnel
- Rotary evaporator

Procedure:[\[5\]](#)[\[6\]](#)

- Phosphonium Salt Formation:
 - To a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, add triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).
 - Attach a reflux condenser to the flask and heat the solution under reflux (oil bath temperature: 75-80 °C) under an argon atmosphere for 24 hours.

- A white precipitate of the phosphonium salt will form.
- Collect the precipitate by suction filtration on a Büchner funnel and wash it with ethyl acetate (100 mL).
- Ylide Formation:
 - Dissolve the collected phosphonium salt in dichloromethane (500 mL) and transfer the solution to a 1-L separatory funnel.
 - Add 2 M aqueous sodium hydroxide solution (200 mL) and shake the funnel vigorously.
 - Separate the organic and aqueous layers.
 - Extract the aqueous phase with dichloromethane (100 mL).
 - Combine the organic phases and wash with brine.
 - Dry the combined organic phase over anhydrous Na_2SO_4 , filter, and concentrate at 30 °C under reduced pressure using a rotary evaporator.
 - Dry the resulting product under vacuum (0.1-0.2 mmHg) to afford **Ethyl 2-(triphenylphosphoranylidene)propionate** as a light-yellow solid.



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Caption: Synthesis workflow for **Ethyl 2-(triphenylphosphoranylidene)propionate**.

Chemical Reactivity and Applications

Ethyl 2-(triphenylphosphoranylidene)propionate is a stabilized ylide, making it a key reagent in the Wittig reaction for the synthesis of α,β -unsaturated esters from aldehydes and ketones.^{[9][10]} Its stability and predictable reactivity ensure high yields and fewer byproducts, which is crucial in pharmaceutical manufacturing.^[9]

The Wittig Reaction

The Wittig reaction is a versatile and widely used method for creating carbon-carbon double bonds.^[11] The reaction of **Ethyl 2-(triphenylphosphoranylidene)propionate** with a carbonyl compound proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine oxide.

Experimental Protocol: Wittig Reaction

Materials:

- **Ethyl 2-(triphenylphosphoranylidene)propionate** (1.2 mol equivalents)
- Aldehyde (e.g., benzaldehyde) (1.0 mol equivalent)
- Dichloromethane
- Hexanes
- Dram vial with a stir vane
- Magnetic stirrer

Procedure:^[11]^[12]

- Reaction Setup:
 - In a dram vial equipped with a stir vane, dissolve the aldehyde (e.g., 50 mg of chlorobenzaldehyde) in dichloromethane (3 mL).
 - While stirring, add **Ethyl 2-(triphenylphosphoranylidene)propionate** (1.2 mol equivalents) portion-wise.
- Reaction:
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:

- Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen.
- Dissolve the residue in a mixture of 25% diethyl ether in hexanes (2-3 mL).
- Triphenylphosphine oxide, a byproduct, will precipitate as a white solid.
- Filter the solution to remove the triphenylphosphine oxide.
- Evaporate the solvent from the filtrate to obtain the crude α,β -unsaturated ester product, which can be further purified by column chromatography if necessary.



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Caption: General workflow for a Wittig reaction.

Spectral Data

Detailed spectral data for **Ethyl 2-(triphenylphosphoranylidene)propionate**, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, are available and can be found in various chemical databases.[13][14][15] Researchers are encouraged to consult these resources for comprehensive spectral information.

Safety and Handling

Ethyl 2-(triphenylphosphoranylidene)propionate may cause respiratory irritation and serious eye irritation.[14] It is recommended to use this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and eye protection.[14] The compound is stable under recommended storage conditions (2-8°C, under an inert atmosphere).[3] It is incompatible with strong oxidizing agents.

Conclusion

Ethyl 2-(triphenylphosphoranylidene)propionate is a highly valuable and versatile reagent in organic synthesis. Its stability, reliability, and efficiency in the Wittig reaction make it an

essential component in the synthetic chemist's toolbox, particularly in the fields of pharmaceutical development and materials science.[2] The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective and safe utilization of this important compound.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(Triphenylphosphoranylidene) propionate Exporter | Ethyl 2-(Triphenylphosphoranylidene) propionate Exporting Company | Ethyl 2-(Triphenylphosphoranylidene) propionate International Distributor [multichemexports.com]
- 3. Ethyl 2-(triphenylphosphoranylidene)propionate | 5717-37-3 [chemicalbook.com]
- 4. Ethyl 2-(triphenylphosphoranylidene)propionate manufacturers and suppliers in india [chemicalbook.com]
- 5. Ethyl 2-(triphenylphosphoranylidene)propionate CAS#: 5717-37-3 [m.chemicalbook.com]
- 6. Ethyl 2-(triphenylphosphoranylidene)propionate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-(triphenylphosphoranylidene)propionate | 5717-37-3 [chemicalbook.com]
- 8. GSRS [precision.fda.gov]
- 9. 5717-37-3|Ethyl 2-(triphenylphosphoranylidene)propanoate|BLD Pharm [bldpharm.com]
- 10. Ethyl 2-(triphenylphosphoranylidene)propionate | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Ethyl 2-(triphenylphosphoranylidene)propionate(5717-37-3) 1H NMR spectrum [chemicalbook.com]
- 14. Propanoic acid, 2-(triphenylphosphoranylidene)-, ethyl ester [webbook.nist.gov]

- 15. Ethyl 2-(triphenylphosphoranylidene)propionate(5717-37-3) IR Spectrum [m.chemicalbook.com]
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